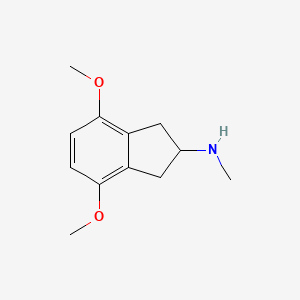
2,3-Dihydro-4,7-dimethoxy-N-methyl-1H-inden-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine is a chemical compound that belongs to the class of indane derivatives This compound is characterized by the presence of methoxy groups at the 4 and 7 positions, a methyl group attached to the nitrogen atom, and a dihydroindenamine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine typically involves the following steps:
Formation of the Indane Core: The indane core can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of Methoxy Groups: The methoxy groups at the 4 and 7 positions can be introduced through methylation reactions using methanol and a suitable methylating agent such as dimethyl sulfate or methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,7-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where they can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a suitable base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
4,7-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,7-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. Its effects on cellular processes can be attributed to its ability to interact with enzymes, ion channels, and other proteins involved in various biochemical pathways.
Comparison with Similar Compounds
- 4,7-dimethoxy-N,N-dipropyl-2-indanamine
- 2,3-dihydro-5,6-dimethoxy-2-((1-(phenylmethyl)-4-piperidinyl)methyl)-1H-inden-1-one
Comparison: 4,7-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine is unique due to its specific substitution pattern and the presence of both methoxy and methylamine groups. Compared to similar compounds, it may exhibit different chemical reactivity and biological activity, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
82668-34-6 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4,7-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C12H17NO2/c1-13-8-6-9-10(7-8)12(15-3)5-4-11(9)14-2/h4-5,8,13H,6-7H2,1-3H3 |
InChI Key |
SILRPYONGVNTMW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC2=C(C=CC(=C2C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


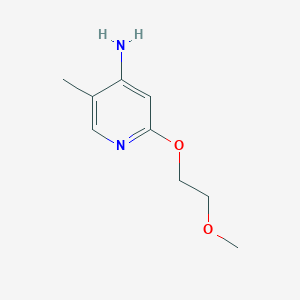
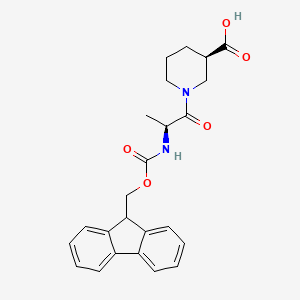
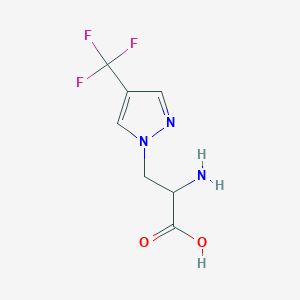
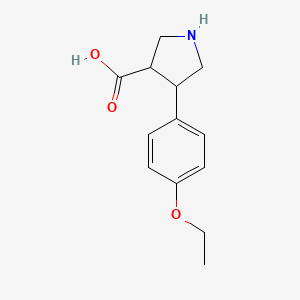


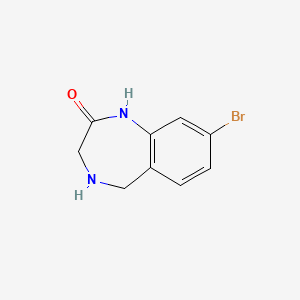
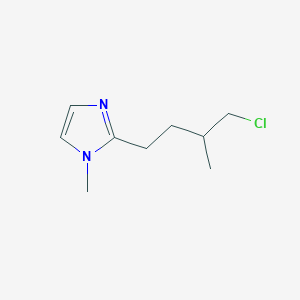
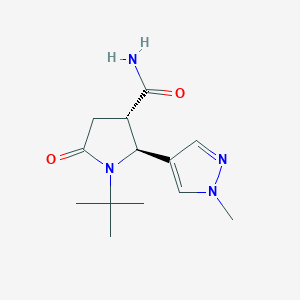
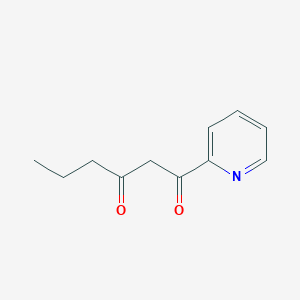
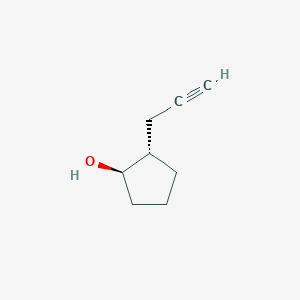
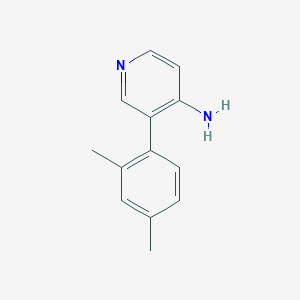
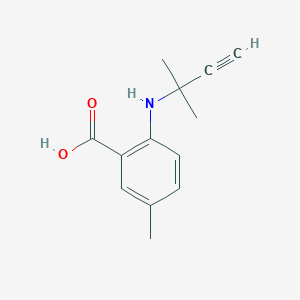
![4,4,5,5-Tetramethyl-2-[2-(2-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13626989.png)
